molecular formula C19H24N2O4S2 B2996960 2,4,6-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide CAS No. 1005300-81-1

2,4,6-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

Cat. No. B2996960
CAS RN: 1005300-81-1
M. Wt: 408.53
InChI Key: MBFNNJYDSVDQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Sulfonamide compounds, including quinoline-sulfonamide hybrids, have been evaluated for their anticancer activities. They act through various mechanisms, such as the inhibition of carbonic anhydrase isozymes, which are known to play a role in cancer cell proliferation and survival. Some derivatives have shown promising in vitro anticancer activities against various cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment. For example, compounds bearing the sulfonamide fragment have shown significant cytotoxic activities against human hepatocellular, breast, and colon cancer cell lines, indicating their potential in cancer therapy (Al-Said et al., 2010; Cumaoğlu et al., 2015).

Antimicrobial Evaluation

Quinoline clubbed with sulfonamide moiety derivatives has also been synthesized and assessed for antimicrobial efficacy. These compounds have displayed significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents. This application is crucial in addressing the growing concern over antimicrobial resistance (Biointerface Research in Applied Chemistry, 2019).

Enzyme Inhibition

The inhibition of carbonic anhydrases (CAs) by sulfonamide derivatives has been a significant area of research. CAs are involved in various physiological processes, and their inhibition can be therapeutically useful for conditions like glaucoma, epilepsy, and cancer. Novel benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties have shown inhibition of cytosolic human carbonic anhydrase isoforms, demonstrating the chemical diversity and potential of sulfonamide derivatives in enzyme inhibition (Al-Sanea et al., 2019).

properties

IUPAC Name

2,4,6-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-13-10-14(2)19(15(3)11-13)27(24,25)20-17-7-8-18-16(12-17)6-5-9-21(18)26(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFNNJYDSVDQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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